5,6-Dichlorobenzimidazole riboside
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5,6-Dichlorobenzimidazole riboside (DRB) is casein kinase II . Casein kinase II is an enzyme known for its role in cell division and growth . It also inhibits several carboxyl-terminal domain kinases, including cell cycle-dependent kinases (CDKs) .
Mode of Action
DRB acts as a potent, ATP-competitive, and specific inhibitor of casein kinase II . It inhibits the enzyme by competing with ATP, the energy currency of the cell . This inhibition leads to a halt in mRNA synthesis . It achieves this by phosphorylating the C-terminal domain of RNA polymerase II, rendering it inactive .
Biochemical Pathways
DRB affects several biochemical pathways. It interferes with the DNA topoisomerase II pathway , which is crucial for DNA replication and transcription. It also impacts the insulin-stimulated nuclear and cytosolic p70S6 kinase pathway in CHO cells . Furthermore, it has been shown to inhibit RNA polymerase II transcription, which may be dependent on casein kinase II .
Result of Action
The inhibition of casein kinase II and other kinases by DRB leads to a variety of cellular effects. It halts mRNA synthesis, which can slow or stop cell growth . It also has antitumor activity and can induce apoptosis , which is the process of programmed cell death. This makes it a potential therapeutic agent in cancer treatment .
Biochemical Analysis
Biochemical Properties
5,6-Dichlorobenzimidazole riboside interacts with several enzymes, including casein kinase II and cell cycle-dependent kinases (CDKs) . It inhibits these enzymes, thereby affecting various biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit RNA polymerase II transcription, which can trigger p53-dependent apoptosis of human colon adenocarcinoma cells . It has also been shown to have antitumor activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits several carboxyl-terminal domain kinases, including casein kinase II and CDKs . This inhibition affects the phosphorylation of the C-terminal domains of RNA polymerase II, making it inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on transcription elongation and its potential as a tool for understanding gene expression.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.
Casein Kinase II Inhibitor VII: A potent inhibitor of casein kinase II, which also affects transcription processes.
Uniqueness
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is unique due to its specific inhibition of transcription elongation by RNA Polymerase II and its ability to induce apoptosis in cancer cells. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQDZXAVJRBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-85-0 | |
Record name | MLS003171503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.